![molecular formula C8H11ClN2O2 B2868505 n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride CAS No. 5441-60-1](/img/structure/B2868505.png)
n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a compound used in scientific research . It has a molecular weight of 202.64 and a molecular formula of C8H11ClN2O2 .
Synthesis Analysis
The synthesis pathway for similar compounds involves the reduction of a nitroacetophenone to a nitrophenyl ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis
The molecular structure of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is represented by the formula C8H11ClN2O2 . The InChI key is NCDRLRZMVFXZPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-Methyl-1-(2-nitrophenyl)methanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Carcinogenicity Studies
- N-nitroso Compounds : Research has identified N-nitroso compounds, including derivatives similar to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, as carcinogens. These compounds were studied for potential toxic hazards in industrial applications, highlighting their significance in occupational health and safety (Lawley, 1983).
Polymerization Processes
- Nitroxide-Mediated Polymerization : Investigations into the polymerization of methyl methacrylate and styrene using alkoxyamines derived from nitrophenyl radicals, closely related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, have been conducted. These studies focus on the control and efficiency of polymerization processes (Greene & Grubbs, 2010).
Synthesis of Novel Compounds
- 1,3-Dithiolane Compound Synthesis : A novel compound similar to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride has been synthesized, showcasing the potential of such chemicals in creating new molecular structures for various applications (Zhai Zhi-we, 2014).
Environmental Applications
- Photoassisted Fenton Reaction : Research involving the complete oxidation of organic pollutants in water, using reactions similar to those involving n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, has been explored. This highlights the compound's relevance in environmental remediation and waste treatment technologies (Pignatello & Sun, 1995).
Optical and Electronic Properties
- Schiff Base Compounds : Studies on Schiff bases derived from nitrophenyl compounds, related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, have examined their structural, electronic, and optical properties. These properties are crucial in the development of materials for optical and electronic applications (Ani et al., 2021).
Sensing Applications
- Metal Ion Sensing : Certain derivatives of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride have been studied for their potential in sensing metal ions, demonstrating their application in chemical sensing and analysis (Pedras et al., 2007).
Synthesis Methodology
- Efficient Synthetic Methods : Research into efficient methods for synthesizing derivatives of n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, such as 2,3-dihydro-1H-indene-1-methanamines, highlights the importance of these compounds in synthetic chemistry (Zhou et al., 2013).
Catalysis
- Palladium-Catalyzed Methylation : Studies have explored the use of palladium-catalyzed reactions involving nitroarenes, related to n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride, for methylation processes. This research is significant in the field of green chemistry and sustainable industrial processes (Wang et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-methyl-1-(2-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9-6-7-4-2-3-5-8(7)10(11)12;/h2-5,9H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRLRZMVFXZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-1-(2-nitrophenyl)methanamine hydrochloride | |
CAS RN |
5441-60-1 |
Source
|
Record name | methyl[(2-nitrophenyl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.